molecular formula C8H10N4 B1426859 (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine CAS No. 1342684-08-5

(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No. B1426859
M. Wt: 162.19 g/mol
InChI Key: JCLJGQJDGHEXKW-UHFFFAOYSA-N
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Description

“(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” is a derivative of 3H-imidazo[4,5-b]pyridine . It is part of a series of 3H-imidazo[4,5-b]pyridines derivatives that were designed and synthesized as selective mTOR inhibitors .


Synthesis Analysis

The synthesis of 3H-imidazo[4,5-b]pyridines derivatives involves the systematic optimization of the molecules . This process led to the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .


Molecular Structure Analysis

The molecular structure of “(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” is a derivative of 3H-imidazo[4,5-b]pyridine . The structure includes a 3H-imidazo[4,5-b]pyridine core with a methyl group attached .


Chemical Reactions Analysis

The cyclization to the imidazo[4,5-b]pyridine ring system was effected by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .


Physical And Chemical Properties Analysis

“(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” is a solid compound . Its linear formula is C8H11N4Cl1 .

Scientific Research Applications

Synthesis and Characterization

SYNTHESIS OF NOVEL IMIDAZO(1,5-a)PYRIDINE DERIVATES Mihorianu et al. (2010) developed an efficient synthesis method for imidazo[1,5-a]pyridine derivatives starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine. This method allows large-scale synthesis with good yields, and the structures of the products were confirmed by single crystal X-ray methods (Mihorianu et al., 2010).

Facile Synthesis of Novel Blue Light and Large Stoke Shift Emitting Tetradentate Polyazines Volpi et al. (2017) reported the synthesis of new imidazo[1,5-a]pyridines through a facile multiple condensation procedure. These polyazine products display unique optical properties like tunable luminescence, significant quantum yields, and large Stokes' shifts, indicating their potential for technological applications (Volpi et al., 2017).

Catalytic and Reactive Properties

Diiron(III) complexes of tridentate 3N ligands as functional models for methane monooxygenases Sankaralingam and Palaniandavar (2014) synthesized diiron(III) complexes with various 3N ligands, demonstrating their efficiency as catalysts for the selective hydroxylation of alkanes. The study suggests that the nature of the capping ligand significantly affects the catalytic properties of these complexes (Sankaralingam & Palaniandavar, 2014).

Pd(II) complexes with ONN pincer ligand Tailored synthesis, characterization, DFT, and catalytic activity toward the Suzuki-Miyaura reaction

Shukla et al. (2021) described the synthesis of a pincer type ONN tridentate Schiff base ligand and its Pd(II) complexes, which exhibit excellent catalytic activity in the Suzuki-Miyaura reaction. This work highlights the potential of these complexes in catalysis, with implications in organic synthesis and industrial applications (Shukla et al., 2021).

Optical and Electronic Properties

Double proton transfer induced twisted intramolecular charge transfer emission Mishra et al. (2013) explored the spectral characteristics of various imidazo[4,5-b]pyridine derivatives to understand the mechanism of protic solvent-induced dual fluorescence. The findings are crucial for understanding the optical and electronic properties of these compounds, which could have implications in the development of optical materials and sensors (Mishra et al., 2013).

One pot synthesis of low cost emitters with large Stokes' shift Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which exhibit remarkable optical properties like large Stokes' shift and high quantum yields. These compounds present opportunities for the development of cost-effective luminescent materials (Volpi et al., 2017).

Safety And Hazards

The compound is classified as an Eye Irritant (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .

Future Directions

The 3H-imidazo[4,5-b]pyridines derivatives, including “(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine”, have shown potential as selective mTOR inhibitors . This suggests that they could be further explored for their potential therapeutic significance in the treatment of diseases where mTOR plays a crucial role.

properties

IUPAC Name

(3-methylimidazo[4,5-b]pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-12-7(5-9)11-6-3-2-4-10-8(6)12/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLJGQJDGHEXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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